molecular formula C7H8N4 B1269109 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine CAS No. 7169-94-0

2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

Cat. No. B1269109
CAS RN: 7169-94-0
M. Wt: 148.17 g/mol
InChI Key: DFYBVPNAIURTAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine” is a compound that belongs to the [1,2,4]triazolo[1,5-a]pyrimidines (TPs) class . This class of compounds has been of interest to researchers due to their presence in various important structures in agriculture and medicinal chemistry, such as antibacterial, antifungal, antiviral, antiparasitic, and anticancer .


Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyridines has been a topic of interest in recent years . A common approach to constructing the [1,2,4]triazolo[1,5-a]pyrimidine skeleton is the oxidative cyclization of N-(2-pyridyl)amidines . Another method involves the use of 2-aminopyridine and nitriles as starting compounds . An improved synthetic strategy for the multigram-scale synthesis of a DNA–PK inhibitor, which includes a [1,2,4]triazolo[1,5-a]pyrimidine moiety, has also been reported .


Chemical Reactions Analysis

The chemical reactions involving [1,2,4]triazolo[1,5-a]pyrimidines have been extensively studied . The Buchwald–Hartwig cross-coupling reaction was replaced by a nucleophilic aromatic substitution reaction (SNAr) thus avoiding the expensive Pd catalyst and simplifying the work-up process .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine: is a key precursor in the synthesis of various heterocyclic compounds. These compounds are significant in medicinal chemistry due to their biological activities. The compound’s structure allows for the development of sustainable methodologies for synthesizing fused heterocyclic compounds, which are actively pursued in research .

Pharmaceutical Applications

This compound exhibits numerous pharmacological activities. It acts as an inverse agonist for RORγt, and as an inhibitor for enzymes like PHD-1, JAK1, and JAK2. These properties make it valuable in the treatment of diseases such as cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders .

Material Sciences

The unique properties of 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine extend its applications to material sciences. Its structural and chemical characteristics can be utilized in creating materials with specific desired properties .

Catalyst-Free Synthesis

A notable application is its use in catalyst-free, additive-free, and eco-friendly synthesis methods under microwave conditions. This approach is significant for creating 1,2,4-triazolo[1,5-a]pyridines, demonstrating broad substrate scope and good functional group tolerance .

Biological and Pharmaceutical Potency

Triazolopyrimidines, which include the 2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine skeleton, are known for their significant biological and pharmaceutical potency. They have been used as anti-Alzheimer’s agents, inhibitors of myeloperoxidase, metalloproteinase-10/13 inhibitors, and have shown anticancer, antibacterial/antifungal, and anti-malarial activities .

Synthetic Intermediate

The compound serves as an important synthetic intermediate. It has been used to enhance the synthesis of other complex molecules, which are rarely found in natural molecules but are crucial in various synthetic pathways .

properties

IUPAC Name

2-methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-9-7-3-2-6(8)4-11(7)10-5/h2-4H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYBVPNAIURTAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=C(C=CC2=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101235675
Record name [1,2,4]Triazolo[1,5-a]pyridin-6-amine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine

CAS RN

7169-94-0
Record name [1,2,4]Triazolo[1,5-a]pyridin-6-amine, 2-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7169-94-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyridin-6-amine, 2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101235675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.